In-Depth Technical Guide to the Crystal Structure and Synthesis of Barium Selenide
In-Depth Technical Guide to the Crystal Structure and Synthesis of Barium Selenide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of barium selenide (B1212193) (BaSe), including its crystallographic data and space group. It further details the primary experimental protocols for its synthesis and characterization, designed to be a valuable resource for professionals in materials science and related fields.
Core Concepts: Barium Selenide Crystal Structure
Barium selenide (BaSe) is an inorganic compound that crystallizes in a cubic structure, specifically the rock salt (NaCl) type.[1][2][3] This structure is characterized by a face-centered cubic (FCC) lattice. In this arrangement, each barium ion is octahedrally coordinated to six selenium ions, and conversely, each selenium ion is octahedrally coordinated to six barium ions.[3]
Crystallographic Data
The crystallographic parameters for barium selenide are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Crystal System | Cubic |
| Lattice Type | Face-Centered Cubic (FCC) |
| Space Group | Fm-3m |
| Space Group Number | 225 |
| Lattice Constant (a) | 662.9 pm |
| Formula Units per Unit Cell (Z) | 4 |
| Atomic Coordinates | |
| Barium (Ba) | (0, 0, 0) |
| Selenium (Se) | (0.5, 0.5, 0.5) |
Experimental Protocols
The synthesis of barium selenide can be achieved through several methods. The two most common and well-established laboratory-scale procedures are the solid-state reaction and the reduction of barium selenate (B1209512).
Synthesis Method 1: Solid-State Reaction
This method involves the direct reaction of barium- and selenium-containing precursors at high temperatures.
Protocol:
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Precursor Preparation: Stoichiometric amounts of barium carbonate (BaCO₃) and elemental selenium (Se) are precisely weighed.
-
Homogenization: The precursors are intimately mixed using a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Pelletization: The resulting powder mixture is pressed into pellets to maximize contact between the reactant particles.
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Calcination: The pellets are placed in an alumina (B75360) crucible and heated in a tube furnace. The reaction is typically carried out at temperatures ranging from 800°C to 1400°C under a controlled, inert atmosphere (e.g., nitrogen or argon) for several hours to facilitate the reaction and prevent oxidation.[4][5][6] The general reaction is: 2BaCO₃ + 5Se → 2BaSe + 3SeO₂ + 2CO
Synthesis Method 2: Reduction of Barium Selenate
This two-step method involves the initial synthesis of a barium selenate precursor, which is subsequently reduced to barium selenide.
Protocol:
-
Synthesis of Barium Selenate (BaSeO₄):
-
Aqueous solutions of a soluble barium salt, such as barium chloride (BaCl₂), and a soluble selenate, like sodium selenate (Na₂SeO₄), are prepared.
-
The two solutions are mixed, leading to the precipitation of insoluble barium selenate.
-
The precipitate is filtered, washed with deionized water to remove any remaining soluble impurities, and then thoroughly dried.
-
-
Reduction to Barium Selenide (BaSe):
-
The dried barium selenate powder is placed in a quartz boat and inserted into a tube furnace.
-
A continuous flow of hydrogen gas (H₂) is introduced into the furnace tube.
-
The furnace is heated to a temperature typically in the range of 600-800°C to facilitate the reduction of barium selenate to barium selenide.[1] The reaction proceeds as follows: BaSeO₄ + 4H₂ → BaSe + 4H₂O
-
Characterization of Barium Selenide
To confirm the successful synthesis and to characterize the crystal structure of the resulting barium selenide, several analytical techniques are employed.
X-ray Diffraction (XRD)
XRD is the primary technique used to determine the crystal structure, phase purity, and lattice parameters of the synthesized BaSe.
Experimental Parameters (Representative):
-
X-ray Source: Copper Kα (Cu Kα) radiation with a wavelength (λ) of 1.5406 Å is commonly used.[7]
-
Scan Range (2θ): A typical scan range would be from 20° to 80° to capture the characteristic diffraction peaks of the cubic BaSe structure.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction data for BaSe to confirm the crystal structure and space group. The lattice parameter can be calculated from the positions of the diffraction peaks using Bragg's Law.[8][9][10]
Scanning Electron Microscopy (SEM)
SEM is utilized to investigate the surface morphology, particle size, and shape of the synthesized barium selenide powder.
Sample Preparation and Imaging:
-
Mounting: A small amount of the BaSe powder is mounted on an aluminum stub using conductive carbon tape.[11][12]
-
Coating: As BaSe is a semiconductor, a thin layer of a conductive material, such as gold or platinum, is often sputtered onto the sample to prevent charging effects and improve image quality.[11]
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Imaging: The sample is then introduced into the high-vacuum chamber of the SEM. Imaging is typically performed at an accelerating voltage in the range of 10-20 kV to obtain high-resolution images of the sample's surface.
Visualization of the Barium Selenide Crystal Structure
The following diagram, generated using the DOT language, illustrates the unit cell of the barium selenide crystal structure.
Barium Selenide (BaSe) Unit Cell Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Barium selenide - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Barium » barium selenide [webelements.co.uk]
- 4. Collection - Solid-State Displacement Synthesis of Alkaline-Earth Selenide for White Emission through Alternating Current Electroluminescence - ACS Materials Letters - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. vaccoat.com [vaccoat.com]
